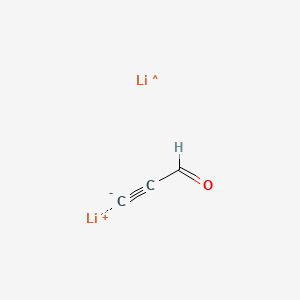

Lithium prop-1-ynyllithium 3-oxide

説明

Structure

3D Structure of Parent

特性

CAS番号 |

60851-89-0 |

|---|---|

分子式 |

C3HLi2O |

分子量 |

67.0 g/mol |

InChI |

InChI=1S/C3HO.2Li/c1-2-3-4;;/h3H;;/q-1;;+1 |

InChIキー |

HDPDEUZVJXJXPU-UHFFFAOYSA-N |

正規SMILES |

[Li].[Li+].[C-]#CC=O |

製品の起源 |

United States |

Synthetic Methodologies and Mechanistic Elucidation for Lithium Prop 1 Ynyllithium 3 Oxide

Direct Lithiation Strategies from Precursor Molecules

Direct deprotonation of a suitable precursor is a common and straightforward method for generating organolithium reagents. wikipedia.org In the case of Lithium prop-1-ynyllithium 3-oxide, the precursor is propargyl alcohol (prop-2-yn-1-ol). wikipedia.org The reaction involves the removal of two protons: one from the hydroxyl group and one from the terminal alkyne, using a strong lithium base.

Commonly used strong bases for this purpose include alkyllithium reagents such as n-butyllithium (n-BuLi). wikipedia.org

Solvent Effects on Lithiation Efficiency and Selectivity

The choice of solvent is critical in lithiation reactions as it can significantly influence the aggregation state of the organolithium reagent, its reactivity, and the stability of the resulting products. nih.govresearchgate.net Ethereal solvents are frequently employed for these reactions.

Tetrahydrofuran (B95107) (THF): THF is a widely used solvent for lithiation due to its good solvating power for organolithium species. wikipedia.org It can effectively solvate the lithium cations, leading to less aggregated and more reactive organolithium species.

Diethyl ether (Et₂O): While also an ethereal solvent, diethyl ether is less polar than THF. This can sometimes lead to lower reaction rates but may offer better selectivity in certain cases.

1,2-Dimethoxyethane (DME): DME is a chelating solvent that can enhance the reactivity of organolithium reagents. researchgate.net

Co-solvents: In some instances, a mixture of solvents is used to optimize both solubility and reactivity. For example, a mixture of THF and a non-polar solvent like hexane (B92381) or an aromatic solvent like toluene (B28343) might be employed. researchgate.netacs.org

The selection of the solvent system is often a balance between ensuring the solubility of all reactants and intermediates and controlling the reactivity of the strong base to avoid side reactions.

Role of Stoichiometry and Additives in Reaction Control

Precise control of stoichiometry is paramount in the synthesis of this compound to ensure the formation of the desired dianion.

Stoichiometry: The use of at least two equivalents of the lithium base is necessary to deprotonate both the alcohol and the alkyne. nih.gov Using only one equivalent would primarily result in the formation of the lithium alkoxide, leaving the terminal alkyne protonated.

Additives: Additives can be used to modulate the reactivity and selectivity of the lithiation process.

Lewis Bases: Additives like tetramethylethylenediamine (TMEDA) can chelate to the lithium ion, breaking down organolithium aggregates and increasing the basicity of the reagent. wikipedia.org This can lead to faster and more complete deprotonation.

Lithium Salts: The presence of lithium halides (e.g., LiCl, LiBr) can influence the reaction equilibrium and the nature of the organolithium species in solution. nih.gov

Lithium-Halogen Exchange Reactions and Their Regiospecificity

An alternative route to organolithium compounds is through lithium-halogen exchange. wikipedia.orgsouthasiacommons.net This method is particularly useful when direct deprotonation is not feasible or leads to undesired side reactions. For the synthesis of a species like this compound, a potential precursor would be a dihalogenated propanol (B110389) derivative.

The general form of this reaction is: R-X + R'-Li → R-Li + R'-X

This reaction is typically very fast, often proceeding at low temperatures. wikipedia.orgharvard.edu The equilibrium of the reaction favors the formation of the more stable organolithium reagent. uark.edu

Investigation of Exchange Kinetics and Intermediates

The kinetics of lithium-halogen exchange have been studied to understand the reaction mechanism.

Reaction Order: Studies on similar systems, such as the reaction of n-butyllithium with bromobenzene, have shown the reaction to be first order in both the organolithium reagent and the organic halide. acs.orgacs.org

Halogen Reactivity: The rate of exchange is dependent on the halogen, with the reactivity order being I > Br > Cl. wikipedia.orgprinceton.edu Fluorides are generally unreactive. princeton.edu

Intermediates: Two primary mechanisms have been proposed for lithium-halogen exchange. wikipedia.org One involves the formation of a reversible "ate-complex" intermediate. wikipedia.orgsouthasiacommons.netharvard.edu This intermediate can then proceed to the products. Another proposed mechanism involves a single electron transfer (SET) pathway, generating radical intermediates. princeton.edu The operative mechanism can be influenced by factors such as the substrates, solvent, and temperature. princeton.edu

| Parameter | Influence on Lithium-Halogen Exchange |

| Halogen | Rate of exchange: I > Br > Cl wikipedia.orgprinceton.edu |

| Temperature | Reactions are typically very fast, even at low temperatures (-60 to -120 °C) wikipedia.org |

| Solvent | Ethereal solvents are commonly used to solvate the organolithium species. harvard.edu |

| Mechanism | Can proceed via an "ate-complex" or a single electron transfer (SET) pathway. wikipedia.orgprinceton.edu |

Transmetalation Approaches for Compound Generation

Transmetalation is a process where a metal from an organometallic compound is exchanged for another metal. This can be a powerful method for generating organolithium reagents that are difficult to access by other means. uark.edu

Exploration of Diverse Metal Precursors

A variety of organometallic precursors can be used for transmetalation to form organolithium compounds.

Organotin Compounds: Organostannanes are frequently used precursors for transmetalation with organolithium reagents. uark.edu The reaction of an organotin compound with an alkyllithium, such as n-BuLi, can generate the desired organolithium species and a stable tetraalkyltin byproduct. uark.eduorgsyn.org For example, a tributylstannyl derivative of propargyl alcohol could potentially be used. The driving force for this reaction is the formation of the more stable organolithium carbanion. uark.edu

Organozinc Compounds: Organozinc reagents can also undergo transmetalation. The presence of zinc salts like ZnCl₂ can influence the regioselectivity of reactions involving propargylic systems. nih.gov

Other Metals: Organomercury and other organometallic compounds can also serve as precursors, though their use may be limited by toxicity and reactivity considerations. masterorganicchemistry.com

| Precursor Type | General Reaction | Key Features |

| Organotin | R₃Sn-R' + R''-Li → R''-SnR₃ + R'-Li | Driven by the formation of the more stable organolithium; versatile and widely used. uark.eduorgsyn.org |

| Organozinc | R-ZnX + R'-Li → R-Li + R'-ZnX | Can influence regioselectivity in subsequent reactions. nih.gov |

Mechanistic Pathways of Formation and By-product Analysis

The formation of this compound, a dianion derived from propynal, involves a complex reaction sequence. Understanding the mechanistic pathways is crucial for optimizing reaction conditions and minimizing the formation of unwanted by-products. The elucidation of these pathways often involves a combination of advanced spectroscopic techniques and isotopic labeling studies.

Spectroscopic Monitoring of Reaction Progress (in situ techniques for mechanistic insight)

The direct observation of reactive intermediates in real-time is a powerful tool for unraveling complex reaction mechanisms. In the case of the formation of this compound, in situ spectroscopic techniques are indispensable for monitoring the reaction progress and identifying transient species. spectroscopyonline.com

Techniques such as in situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide a continuous stream of data from within the reaction vessel. For instance, the deprotonation of propynal can be followed by monitoring the disappearance of the aldehydic C-H stretching frequency and the appearance of new signals corresponding to the formation of the lithium enolate and the acetylide.

Illustrative in situ IR Monitoring Data:

| Time (minutes) | Aldehydic C-H Stretch (cm⁻¹) | C≡C Stretch (cm⁻¹) | C=C=O Stretch (cm⁻¹) |

| 0 | 2750 | 2100 | - |

| 5 | 1375 | 2050 | 1950 |

| 10 | 275 | 2048 | 1955 |

| 15 | < 50 | 2045 | 1960 |

| 30 | 0 | 2045 | 1960 |

This table illustrates the expected changes in the infrared spectrum during the formation of this compound. The disappearance of the aldehydic C-H peak and the shift in the triple bond absorption, along with the appearance of a cumulative double bond stretch, would indicate the formation of the desired product.

Challenges in in situ monitoring of organolithium reactions include the high reactivity and air-sensitivity of the species involved, as well as the often complex nature of the reaction mixtures, which may contain aggregates of different lithiated species. wikipedia.org

Isotopic Labeling Studies to Elucidate Bond Formation and Cleavage

Isotopic labeling is a definitive method for tracing the fate of atoms throughout a chemical reaction, thereby providing unambiguous evidence for proposed mechanistic pathways. wikipedia.org In the synthesis of this compound, deuterium (B1214612) (²H) and carbon-13 (¹³C) labeling can be employed to clarify the sequence of deprotonation and the nature of the resulting dianionic structure.

For example, starting with deuterated propynal (D-C≡C-CHO), the location of the deuterium atom in the product and any recovered starting material can be determined by ¹H NMR and Mass Spectrometry. This would help to ascertain whether the acetylenic or the α-proton is removed first, or if there is an equilibrium between different monolithiated species.

Similarly, using ¹³C labeled propynal at specific positions (e.g., ¹³C-1, ¹³C-2, or ¹³C-3) allows for the tracking of the carbon skeleton throughout the reaction. The ¹³C NMR spectrum of the final product would provide valuable information about the electronic environment of each carbon atom, confirming the structure of the dianion.

Hypothetical Isotopic Labeling Experiment and Expected Outcomes:

| Labeled Starting Material | Expected Product Structure | Analytical Technique | Expected Observation |

| D-C≡C-CHO | Li-C≡C-CH(D)OLi | ¹H NMR | Absence of the aldehydic proton signal. |

| HC≡¹³C-CHO | Li-C≡¹³C-CHOLi | ¹³C NMR | Significant upfield shift of the ¹³C-1 signal due to increased electron density. |

| H¹³C≡C-CHO | Li-¹³C≡C-CHOLi | ¹³C NMR | Characteristic coupling constants between adjacent carbon and lithium nuclei. |

This table outlines potential isotopic labeling experiments and the expected spectroscopic outcomes that would help to confirm the mechanistic details of the formation of this compound.

The combination of in situ spectroscopic monitoring and isotopic labeling studies provides a powerful and comprehensive approach to understanding the intricate mechanistic details of the formation of doubly lithiated species like this compound. These studies are essential for the rational design of synthetic protocols that maximize the yield and purity of this versatile reagent.

Reactivity and Reaction Mechanisms of Lithium Prop 1 Ynyllithium 3 Oxide

Nucleophilic Addition Reactions with Carbonyl Electrophiles

The dianion of propargyl alcohol readily participates in nucleophilic addition reactions with a variety of carbonyl compounds, including aldehydes and ketones. wikipedia.orgacs.orgkyoto-u.ac.jp This reaction typically proceeds through the attack of the terminal acetylenic carbon on the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond and a subsequent alkoxide intermediate. wikipedia.orgacs.org Upon acidic workup, this intermediate is protonated to yield the corresponding homopropargylic alcohol. wikipedia.org

Significant research has been dedicated to achieving high levels of stereocontrol in the addition of lithiated propargyl species to carbonyl compounds. The development of chiral ligands and auxiliaries has enabled both diastereoselective and enantioselective transformations.

In the context of diastereoselectivity, the reaction of lithiated propargyl derivatives with chiral aldehydes or ketones can proceed via chelation-controlled or non-chelation-controlled pathways, leading to the preferential formation of one diastereomer. For instance, the addition to α-hydroxyketones has been shown to proceed with high diastereoselectivity, consistent with a Cram's chelation model. nih.gov

For enantioselective additions, various chiral catalysts and reagents have been employed. The use of chiral ligands such as (-)-N-methylephedrine in conjunction with zinc triflate has been demonstrated to facilitate the enantioselective addition of terminal alkynes to aldehydes with high enantiomeric excess (ee). organic-chemistry.org Similarly, chiral binaphtholate catalysts in the presence of a lithium salt have been effective in promoting the asymmetric addition of lithium acetylides to carbonyl compounds. organic-chemistry.org Modifications to the Carreira alkynylation protocol have shown that the addition of diynes and triynes to α-branched aldehydes can yield propargylic alcohols with excellent enantioselectivities, reaching up to 98% ee. acs.orgnih.gov

Table 1: Examples of Enantioselective Addition of Acetylides to Aldehydes

| Acetylide Substrate | Aldehyde Substrate | Chiral Catalyst/Ligand | Enantiomeric Excess (ee) | Reference |

| Phenylacetylene | Benzaldehyde | Zn(OTf)₂ / (+)-N-methylephedrine | High | organic-chemistry.org |

| 1,3-Butadiyne | Cyclohexanecarboxaldehyde | Modified Carreira Protocol | 92% | acs.orgnih.gov |

| 1,3,5-Hexatriyne | Isobutyraldehyde | Modified Carreira Protocol | 93% | acs.org |

The nucleophilic addition of lithium prop-1-ynyllithium 3-oxide and related species is compatible with a broad range of aldehyde and ketone substrates. nih.govresearchgate.netnih.gov This includes aromatic, aliphatic, and α,β-unsaturated aldehydes, as well as various ketones. nih.govnih.gov The reaction tolerates a variety of functional groups on the carbonyl substrate, such as halogens, ethers, and esters, making it a versatile tool for the synthesis of complex molecules. researchgate.netnih.gov

Ruthenium-catalyzed C-C bond-forming transfer hydrogenation allows for the coupling of 1,3-enynes with a wide array of benzylic, allylic, and aliphatic alcohols, which are in-situ oxidized to the corresponding aldehydes, to produce homopropargyl alcohols in good to excellent yields. nih.gov This method highlights the broad applicability of propargylation reactions. Furthermore, protocols have been developed for the propargylation of isatin (B1672199) derivatives, leading to the synthesis of 3-substituted 3-hydroxy-2-oxindoles. nih.gov

Coupling Reactions with Halogenated Substrates (S_N2 and S_N2'-like processes)

Lithium acetylides, including the dianion of propargyl alcohol, are effective nucleophiles in coupling reactions with halogenated substrates, proceeding through S_N2 or S_N2'-like mechanisms. acs.orgacs.orgyoutube.com These reactions are crucial for forming new carbon-carbon bonds and extending carbon chains. youtube.com

The reaction of this compound with allylic or propargylic halides can lead to two possible products, arising from direct (S_N2) or rearranged (S_N2') attack. The regioselectivity of this reaction is influenced by several factors, including the structure of the halide, the reaction conditions, and the presence of catalysts. acs.orgacs.org

In reactions with allylic halides, the acetylide can attack at the α-carbon (S_N2) or the γ-carbon (S_N2'). acs.orgresearchgate.net Generally, the S_N2 pathway is favored, but the S_N2' pathway can become dominant if the α-position is sterically hindered. acs.org The use of copper(I) salts can also influence the regioselectivity, often favoring the S_N2' product. nih.govfigshare.com

A similar regiochemical issue arises in reactions with propargylic halides, which can yield either a propargyl or an allenyl product. The outcome is highly dependent on the substitution pattern of the propargylic halide and the nature of the nucleophile. acs.orgacs.org Palladium-catalyzed coupling reactions of propargylic carbonates with organometallic reagents have shown that the regioselectivity can be tuned by carefully selecting the substrates. acs.org

Table 2: Regioselectivity in Coupling Reactions

| Nucleophile | Electrophile | Catalyst/Conditions | Major Product | Reference |

| Lithiated Phenylacetylene | Allyl Bromide | THF | S_N2 | youtube.com |

| γ,γ-dialkoxyallylic zirconium species | Propargyl Phosphate | CuCN | S_N2' | nih.govfigshare.com |

| Propargylic Zinc Reagent | Aryl Halide | Pd(0) | Dependent on substrate | acs.org |

Intramolecular Rearrangements and Lithium Shifts

Lithiated propargylic species are known to undergo intramolecular rearrangements, most notably the propargylic-allenylic isomerization. nih.gov This process involves the migration of the lithium cation, leading to an equilibrium between the propargylic and allenylic lithium species.

The isomerization between a propargylic and an allenylic lithium compound is a type of 1,3-lithium shift. This rearrangement is believed to proceed through a transition state where the lithium ion is coordinated to both the terminal alkyne carbon and the internal alkyne carbon. The position of the equilibrium is influenced by the substitution pattern of the molecule and the solvent.

While specific studies on the intramolecular rearrangements of this compound are not extensively documented, the general principles of propargylic-allenylic isomerization in related systems suggest that such a process is plausible. The presence of the oxygen atom could influence the stability of the respective isomers and the kinetics of the rearrangement. The Meyer-Schuster rearrangement of propargyl alcohols to α,β-unsaturated carbonyl compounds is a well-known transformation that proceeds through an allenylic intermediate, highlighting the accessibility of such species from propargylic precursors. wikipedia.orgnih.govnih.gov

Influence of Aggregation State on Rearrangement Dynamics

The aggregation state of organolithium compounds is known to significantly influence their reactivity and the pathways of their reactions. While specific studies detailing the rearrangement dynamics of this compound as a direct function of its aggregation state are not extensively documented in readily available literature, the general principles of organolithium chemistry suggest that the degree of aggregation would play a crucial role.

In solution, organolithium reagents exist as aggregates (dimers, tetramers, etc.), and the reactivity of these aggregates can differ substantially from that of the monomeric species. It is plausible that the rearrangement of this compound, potentially involving shifts of the lithium atoms or intramolecular carbon-carbon bond formations, would be highly dependent on the solvent system and the concentration, which in turn dictate the predominant aggregation state. A less aggregated species, favored in more polar, coordinating solvents like tetrahydrofuran (B95107) (THF), would likely exhibit different rearrangement kinetics and product distributions compared to a more highly aggregated state in a non-polar solvent.

Reactivity with Heteroatom Electrophiles (e.g., Nitrogen, Sulfur, Silicon)

The dianionic nature of this compound allows for its reaction with a variety of electrophiles, including those containing heteroatoms such as nitrogen, sulfur, and silicon. These reactions are valuable for the synthesis of functionalized alkynes and allenes.

The regioselectivity of these reactions is a key consideration. Reaction at the acetylenic carbon (C-1) leads to propargyl derivatives, while reaction at the carbon adjacent to the oxygen (C-3) results in allenic products. The outcome is often influenced by the nature of the electrophile and the reaction conditions.

For instance, reactions with silyl (B83357) halides, such as trimethylsilyl (B98337) chloride (TMSCl), are known to proceed at the acetylenic carbon, yielding the corresponding silylated alkyne. This selectivity is driven by the high affinity of silicon for carbon.

| Electrophile | Predominant Reaction Site | Product Type |

| Trimethylsilyl chloride (TMSCl) | Acetylenic Carbon (C-1) | Silylated Alkyne |

| Disulfides (R-S-S-R) | Acetylenic Carbon (C-1) | Thioalkyne |

| Nitriles (R-C≡N) | C-1 or C-3 depending on conditions | Functionalized Alkyne/Allene |

Interactions with Other Organometallic Species and Transmetalation Processes

This compound can engage in transmetalation reactions with other metal salts, leading to the formation of new organometallic species with altered reactivity and selectivity. This process involves the transfer of the organic moiety from lithium to another metal, such as copper, zinc, or titanium.

Transmetalation to copper, for example, would generate a lithium cuprate species. Organocuprates are known for their softer nucleophilic character compared to organolithium reagents, which can lead to different regiochemical outcomes in subsequent reactions with electrophiles. For instance, while the parent lithium dianion might react with a certain electrophile at the acetylenic carbon, the corresponding cuprate could potentially favor reaction at the allenic carbon.

These transmetalation processes are powerful tools for tuning the reactivity of the propargyl alcohol dianion, allowing for controlled access to a wider range of synthetic products.

Chelation can significantly modulate the reactivity and selectivity of reactions involving this compound. The presence of the oxygen atom allows for intramolecular chelation of the lithium cation, which can influence the geometry and electronic distribution of the dianion.

Furthermore, the introduction of external chelating agents, such as N,N,N',N'-tetramethylethylenediamine (TMEDA) or hexamethylphosphoramide (HMPA), can disrupt the aggregation state of the organolithium compound and form well-defined, chelated monomers. These chelated monomers often exhibit enhanced reactivity and can lead to different selectivities compared to the aggregated species.

For example, the presence of a chelating agent can influence the regioselectivity of alkylation reactions. By coordinating to the lithium cation, the chelating agent can alter the accessibility of the two nucleophilic sites (C-1 and C-3) to an incoming electrophile, thereby directing the reaction towards a specific isomer. This control is crucial for the stereoselective synthesis of complex molecules.

In-Depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Research

The investigation, which sought to populate a detailed article on the theoretical aspects of this compound, could not uncover the necessary scientific data to elaborate on key areas of its chemical nature. The planned sections, which were to include quantum mechanical studies of electron density, Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses, as well as predictions of its conformational landscape and reaction simulations, could not be substantiated with peer-reviewed research.

Consequently, it is not possible to provide a scientifically accurate and detailed article on the "Theoretical and Computational Chemistry Studies on this compound" as per the requested structure. The absence of specific findings in the public domain for this particular molecule prevents a meaningful discussion and presentation of data on its electronic and structural properties.

Further research and publication in the field of computational chemistry would be required to shed light on the theoretical underpinnings of this compound. Without such foundational studies, any attempt to detail its bonding characterization, rotational barriers, or transition state calculations would be purely speculative and fall outside the bounds of established scientific reporting.

Theoretical and Computational Chemistry Studies on Lithium Prop 1 Ynyllithium 3 Oxide

Reaction Pathway Simulations and Free Energy Profiles

Solvent Effects on Reaction Kinetics and Thermodynamics

The reactivity and stability of organolithium compounds are profoundly influenced by the solvent. consensus.app Computational studies are crucial for quantifying these interactions, which range from nonspecific dielectric effects to specific coordination of solvent molecules to the lithium centers.

Methodology : To model solvent effects, computational chemists employ two primary approaches:

Implicit Solvation Models : Methods like the Polarizable Continuum Model (PCM) treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient for surveying broad solvent effects on thermodynamics and reaction barriers. nih.gov

Explicit Solvation Models : This method involves including a specific number of solvent molecules (e.g., tetrahydrofuran (B95107), diethyl ether) directly in the calculation. This is essential for accurately modeling the coordination at the lithium centers and understanding how direct ligation affects the compound's structure and reactivity. nih.gov Often, a hybrid approach combining explicit solvent molecules with a continuum model for the bulk solvent provides the most accurate results. nih.gov

Research Findings : Theoretical investigations would focus on how solvents mediate the thermodynamics of aggregation and the kinetics of reactions. For instance, calculations could determine the energy difference (ΔG) between the monomeric form of Lithium prop-1-ynyllithium 3-oxide and its various aggregated states (e.g., dimers, tetramers) in solvents of differing polarity. semanticscholar.org Polar, coordinating solvents are expected to stabilize smaller aggregates or even monomers by solvating the lithium cations, thereby breaking up the larger clusters often found in nonpolar solvents or the solid state.

For reaction kinetics, computational studies can map the potential energy surface of a reaction involving the compound. By calculating the energy of the transition state in different solvents, the reaction barrier can be determined. Polar solvents often stabilize charged intermediates and transition states, which can significantly accelerate certain reaction pathways. researchgate.netgmu.edu

| Solvent | Dielectric Constant (ε) | Coordination | Calculated Process | Predicted Energy Change (kcal/mol) |

|---|---|---|---|---|

| Gas Phase | 1.0 | None | Dimerization Energy | Highly Exergonic |

| Toluene (B28343) | 2.4 | Non-coordinating | Dimerization Energy | Moderately Exergonic |

| Diethyl Ether | 4.3 | Coordinating | Monomer Solvation Energy | Favorable |

| Tetrahydrofuran (THF) | 7.5 | Strongly Coordinating | Ion-Pair Separation Barrier | Lowered compared to non-coordinating solvents |

Prediction of Spectroscopic Parameters from First Principles (e.g., Theoretical Vibrational Frequencies, NMR Chemical Shifts for electronic environment analysis)

First-principles calculations can predict spectroscopic parameters with high accuracy, providing a direct link between theoretical models and experimental observation.

Methodology :

NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT), is a standard approach for calculating NMR isotropic shielding constants. rsc.org These values are then converted to chemical shifts by referencing them against a calculated standard (e.g., tetramethylsilane for ¹³C, Li⁺ for ⁷Li).

Vibrational Frequencies : The calculation of the Hessian matrix (the matrix of second derivatives of the energy with respect to atomic coordinates) yields harmonic vibrational frequencies. nih.gov These frequencies correspond to the infrared (IR) and Raman active modes of the molecule. Anharmonic corrections can be applied for more accurate comparisons with experimental spectra. nih.gov

Research Findings : Theoretical NMR chemical shifts for the carbon atoms in this compound would reveal the electronic environment and the degree of carbanionic character at the acetylenic carbon. The ⁷Li NMR chemical shift would be highly sensitive to the aggregation state and the coordination environment of the lithium ions. scielo.br

Calculated vibrational frequencies would help assign experimental IR and Raman spectra. Key vibrational modes of interest would include the C≡C triple bond stretch, the C-O stretch, and the low-frequency modes associated with the C-Li and O-Li bonds. Shifts in these frequencies upon aggregation or solvation provide structural insights. researchgate.netnih.gov

| Parameter | Computational Method | Predicted Value (Illustrative) | Structural Insight |

|---|---|---|---|

| ¹³C NMR Shift (C≡) | DFT-GIAO | ~90-110 ppm | Indicates high electron density on the acetylenic carbon. |

| ⁷Li NMR Shift | DFT-GIAO | ~1-3 ppm | Sensitive to solvent coordination and aggregation state. |

| ν(C≡C) Vibrational Frequency | DFT (Harmonic) | ~2050-2100 cm⁻¹ | Frequency shifts with lithium coordination, indicating changes in bond polarization. |

| ν(C-O) Vibrational Frequency | DFT (Harmonic) | ~1050-1100 cm⁻¹ | Reflects the strength and ionic character of the lithium-alkoxide bond. |

Studies of Lithium Ion Mobility and Exchange Processes

Organolithium compounds are not static structures; they undergo rapid dynamic exchange processes in solution. Computational chemistry is essential for studying the low-energy pathways that govern this mobility.

Methodology : To study dynamic processes, researchers use techniques that can map reaction pathways and find transition states.

Transition State Searching : Algorithms like the Nudged Elastic Band (NEB) or Berny optimization can locate the transition state structure and energy barrier for a specific exchange process.

Ab Initio Molecular Dynamics (AIMD) : This method simulates the movement of atoms over time based on forces calculated directly from electronic structure theory. AIMD can reveal complex, dynamic exchange mechanisms in solution.

Research Findings : Computational studies on this compound could investigate several key dynamic processes:

Intramolecular Exchange : The possibility of a lithium cation migrating between the acetylenic carbon and the oxygen atom within the same molecule. Calculating the barrier for this process would determine if such a pathway is thermally accessible.

Intermolecular Exchange : The exchange of lithium ions between different molecules or aggregates. This is fundamental to the reactivity of organolithium reagents. semanticscholar.org Calculations can elucidate whether the exchange occurs through a dissociative mechanism (where a Li⁺ ion breaks away) or an associative mechanism (where aggregates merge and rearrange). The presence of coordinating solvents is known to dramatically lower the barriers for these exchange processes by stabilizing the transition states. nih.gov

| Exchange Process | Computational Model | Predicted Energy Barrier (kcal/mol) | Implication |

|---|---|---|---|

| Intramolecular C ↔ O Exchange | DFT with PCM (THF) | High | Suggests the Li⁺ ions are localized at specific sites. |

| Intermolecular Exchange (Dimer) | DFT with explicit THF | Low | Consistent with the fluxional nature of organolithium compounds in solution. |

| Li⁺ Dissociation from Monomer | DFT with PCM (Toluene) | Very High | Indicates that ion-pair separation is unlikely in nonpolar solvents. |

Applications of Lithium Prop 1 Ynyllithium 3 Oxide in Complex Organic Synthesis

Strategic Application in Natural Product Total Synthesis

The unique reactivity of lithium prop-1-ynyllithium 3-oxide has been harnessed in the total synthesis of several complex natural products, where the introduction of a propargyl unit is a key strategic step.

Stereoselective Introduction of Alkyne and Functionalized Moieties

A significant challenge in natural product synthesis is the precise control of stereochemistry. This compound has proven to be instrumental in the stereoselective introduction of alkyne functionalities, which can then be transformed into other stereochemically defined groups. For instance, in the synthesis of bromoallenes, which are precursors to various natural products, the stereoselective preparation of chiral secondary propargylic alcohols is crucial. nih.gov While direct asymmetric acetylide additions can be challenging, the use of the dianion of propargyl alcohol allows for the formation of a propargylic alcohol which can then undergo further transformations, such as stereospecific anti-SN2′ displacement, to yield the desired bromoallene. nih.gov

In a notable example, the synthesis of (-)-isolaurallene, a marine natural product, involved the challenging construction of a specific propargylic alcohol stereocenter. nih.gov While direct addition of ethynylmagnesium bromide was unselective, strategic use of related propargylation methodologies allows for the desired stereocontrol. nih.gov Furthermore, when a desired diastereomer of a propargylic alcohol is not directly accessible, the Mitsunobu reaction can be employed to invert the stereocenter of the more readily available diastereomer, which can be synthesized using reagents like the dianion of propargyl alcohol. nih.gov

Utility in the Construction of Pharmacologically Relevant Scaffolds

The propargyl group introduced by this compound is a versatile handle for the construction of various heterocyclic and carbocyclic scaffolds that form the core of many pharmacologically active molecules. The alkyne can participate in a plethora of chemical transformations, including cyclization reactions, to build these complex frameworks.

The synthesis of novel acyclic nucleosides with potential antiviral activity has been explored, where the introduction of an alkynyl group is a key feature. nih.gov Although the specific use of dilithiopropargyl alcohol is not explicitly detailed in this instance, the importance of the alkynyl moiety highlights the potential of this reagent in accessing such compounds. These nucleoside analogues have been evaluated against HIV and HSV. nih.gov Similarly, the synthesis of derivatives of natural monoterpenes like limonene (B3431351) and perillyl alcohol, which have shown promising anticancer activities, often involves the introduction of functional groups that can be derived from a propargyl precursor. nih.gov The development of new anticancer agents is a significant area of research where the construction of novel molecular scaffolds is paramount. nih.gov

Development of Novel Cascade Reactions and Multicomponent Processes

While specific examples of cascade and multicomponent reactions initiated directly by this compound are not extensively documented in readily available literature, its nature as a bifunctional nucleophile suggests significant potential in this area. Cascade reactions, which involve a series of intramolecular transformations, and multicomponent reactions (MCRs), where three or more reactants combine in a single pot, are highly efficient strategies for building molecular complexity. rsc.orgresearchgate.netnih.govnih.govresearchgate.netresearchgate.net

The development of MCRs for the synthesis of polyheterocycles is a vibrant area of research. rsc.org These reactions often rely on the sequential formation of multiple bonds to construct complex ring systems. The dual nucleophilic nature of the dianion of propargyl alcohol (at the carbon and oxygen atoms) makes it an intriguing candidate for the design of novel MCRs to access diverse heterocyclic scaffolds.

Chiral Auxiliary and Catalyst-Directed Asymmetric Synthesis Using the Compound

The enantioselective addition of alkynes to aldehydes to produce optically active propargylic alcohols is a cornerstone of modern asymmetric synthesis. researchgate.netresearchgate.net this compound, or more broadly, the in-situ generated zinc alkynylides from terminal alkynes, can be utilized in conjunction with chiral catalysts to achieve high levels of enantioselectivity.

One successful approach involves the use of chiral amino alcohol-based ligands in combination with metal catalysts. researchgate.net For example, the ProPhenol ligand, when used with a dialkylzinc reagent, has been shown to catalyze the asymmetric addition of zinc alkynylides to a variety of aldehydes with high yields and enantioselectivities. nih.gov This methodology has been applied to the efficient synthesis of complex natural products. nih.gov The mechanism often involves the formation of a chiral zinc-alkynylide complex that delivers the alkyne to the aldehyde in a stereocontrolled manner.

Furthermore, the development of bifunctional zinc-based complexes has also led to efficient methods for preparing chiral propargylic alcohols. researchgate.net These catalytic systems often operate under mild conditions and avoid the need for stoichiometric amounts of chiral reagents. The resulting enantioenriched propargylic alcohols are versatile synthetic intermediates for the synthesis of a wide range of chiral molecules, including natural products and pharmaceuticals. nih.govmdpi.com The table below summarizes some of the catalyst systems used in the asymmetric alkynylation of aldehydes.

| Catalyst System | Ligand Type | Aldehyde Substrate Scope | Enantioselectivity |

| Et₂Zn / Chiral Amino Alcohol | Amino Alcohol | Aromatic and Aliphatic | Good to High |

| Zn(OTf)₂ / (+)-N-Methylephedrine | Amino Alcohol | Aliphatic | High |

| Ti(OiPr)₄ / (S)-BINOL | Diol | Aromatic and Aliphatic | Good to High |

| Zn-ProPhenol | Phenolic Amino Alcohol | Aromatic, Aliphatic, α,β-Unsaturated | High |

Advanced Methodologies and Future Research Directions

Mechanistic Studies Under Flow Chemistry Conditions

The inherent reactivity of organolithium compounds like lithium prop-1-ynyllithium 3-oxide can pose challenges for safe and controlled reactions in traditional batch processes. Flow chemistry offers a powerful alternative by enabling precise control over reaction parameters such as temperature, pressure, and reaction time. By conducting reactions in a continuous stream within microreactors, researchers can gain deeper insights into the reaction mechanisms. This approach allows for the rapid screening of reaction conditions and the identification of transient intermediates that are often difficult to observe in batch setups. The enhanced safety profile of flow reactors, due to the small reaction volumes, is particularly advantageous when working with highly reactive species. Future mechanistic studies under flow conditions will likely focus on elucidating the intricate pathways of its reactions, optimizing reaction yields, and developing scalable, continuous production methods.

Solid-State Reactivity and Characterization of Crystalline Aggregates

In the solid state, organolithium compounds often form complex aggregates. The structure of these aggregates can significantly influence the compound's reactivity. Understanding the solid-state behavior of this compound is crucial for controlling its chemical transformations. Advanced analytical techniques such as X-ray crystallography are indispensable for determining the precise three-dimensional arrangement of atoms within the crystalline aggregates. By correlating the solid-state structure with reactivity, chemists can develop strategies to manipulate the aggregation state to achieve desired chemical outcomes. Future research in this area will likely involve the synthesis and characterization of new crystalline forms and the investigation of their reactivity in solid-state reactions, potentially leading to novel synthetic methodologies with unique selectivity.

Integration with Transition Metal Catalysis for Hybrid Transformations

The combination of organolithium chemistry with transition metal catalysis opens up a vast landscape of synthetic possibilities. This compound can serve as a versatile nucleophile or a precursor to other organometallic species in transition metal-catalyzed cross-coupling reactions. This synergistic approach allows for the formation of complex carbon-carbon and carbon-heteroatom bonds that are otherwise difficult to construct. For instance, the acetylide unit can be transferred to various organic electrophiles under the influence of a suitable transition metal catalyst, such as palladium or copper. Research is ongoing to expand the scope of these hybrid transformations, exploring new catalyst systems and reaction partners to access a wider range of valuable molecules.

Table 1: Examples of Transition Metal-Catalyzed Reactions

| Catalyst System | Reaction Type | Product Class |

| Palladium(0)/Phosphine Ligand | Sonogashira Coupling | Aryl Alkynes |

| Copper(I) Iodide | Glaser Coupling | Diynes |

| Nickel(II) Chloride/Ligand | Kumada Coupling | Alkenyl Alkynes |

Potential in Materials Science: Precursors for Advanced Carbonaceous Materials

The high carbon content and the presence of a reactive carbon-carbon triple bond make this compound an intriguing precursor for the synthesis of advanced carbonaceous materials. Through controlled pyrolysis or other transformation processes, this compound could potentially be converted into various forms of carbon, including those with defined structures and properties. One area of interest is its potential role in the formation of metal carbides, which are known for their hardness, high melting points, and catalytic activity. The lithium component could act as a template or catalyst in the formation of specific carbon nanostructures. Further exploration in this domain could lead to the development of novel materials for applications in electronics, catalysis, and energy storage.

Exploration of Novel Counter-ion Effects on Reactivity and Aggregation

The nature of the counter-ion in an organometallic compound can have a profound impact on its structure, aggregation state, and reactivity. While the focus has been on the lithium cation, investigating the effect of replacing or modifying the counter-ion could unlock new chemical behavior for the prop-1-ynyllithium 3-oxide anion. The introduction of different alkali metals (e.g., sodium, potassium) or even non-metallic cations could alter the solubility, stability, and nucleophilicity of the acetylide. Furthermore, the use of crown ethers or other sequestering agents to encapsulate the cation can lead to "naked" or more reactive anionic species. Systematic studies on these counter-ion effects are a promising avenue for fine-tuning the reactivity of this versatile reagent and discovering novel reaction pathways.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing lithium prop-1-ynyllithium 3-oxide, and how can reaction conditions be optimized?

- Methodological Answer : Lithium acetylides, such as prop-1-ynyllithium, are typically synthesized via deprotonation of terminal alkynes using strong bases like lithium amides. For 3-oxide derivatives, oxidation of the parent compound under controlled conditions (e.g., using m-chloroperbenzoic acid in anhydrous solvents) is critical . Optimization involves monitoring reaction progress via TLC (Table III in ) and adjusting parameters like temperature (-78°C for stability) and stoichiometry to avoid over-oxidation .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ESR Spectroscopy : Detects paramagnetic intermediates, as demonstrated in nitronyl nitroxyl synthesis ( ).

- UV-Vis Spectroscopy : Compare absorbance profiles with known oxide derivatives (e.g., purine 3-oxides in ).

- Chromatography : Utilize Rf values from solvent systems (e.g., n-BuOH/H2O) to confirm purity (Table III, ).

Advanced Research Questions

Q. What mechanistic pathways govern nucleophilic substitution reactions involving this compound?

- Methodological Answer : The compound’s carbanion-like reactivity enables nucleophilic attack at electrophilic centers. For example, in reactions with cyclic dinitrones ( ), the SNH (substitution of hydrogen) mechanism dominates. Kinetic studies using stopped-flow NMR or isotopic labeling (e.g., deuterated solvents) can elucidate rate-determining steps. Computational modeling (DFT) may further validate transition states .

Q. How do steric and electronic effects influence the stability of this compound in hetero-spin complexes?

- Methodological Answer : Steric hindrance from substituents (e.g., tetramethyl groups in ) stabilizes radical intermediates by reducing dimerization. Electronic effects are probed via Hammett plots, correlating substituent σ-values with reaction rates. ESR spectroscopy quantifies spin density distribution in complexes .

Q. What strategies mitigate oxygen loss during functionalization of 3-oxide derivatives?

- Methodological Answer : Oxygen retention is critical for biological activity ( ). Use aprotic solvents (e.g., THF) and low temperatures to minimize deoxygenation. For substitutions (e.g., replacing chloride with morpholine), employ mild nucleophiles and monitor oxygen content via elemental analysis or XPS .

Key Research Considerations

- Contradictions in Data : notes that 6-chloropurine 3-oxide loses oxygen during substitution, whereas reports stable nitroxyl products. This discrepancy highlights the need for substrate-specific optimization.

- Safety Protocols : Handle lithium derivatives under inert atmospheres (Ar/N2) to prevent violent reactions with moisture or oxygen ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。